molecular formula C9H13NO2 B8746945 Methyl 1,4-dimethyl-1H-pyrrole-2-acetate CAS No. 84145-71-1

Methyl 1,4-dimethyl-1H-pyrrole-2-acetate

Cat. No.: B8746945
CAS No.: 84145-71-1
M. Wt: 167.20 g/mol
InChI Key: AQMWRBXTZPSEQF-UHFFFAOYSA-N
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Description

Methyl 1,4-dimethyl-1H-pyrrole-2-acetate (CAS RN: 71959-95-0) is a pyrrole-derived ester with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.22 g/mol . Its structure features a pyrrole ring substituted with methyl groups at the 1- and 4-positions, a carboxyl group at the 3-position, and a methyl ester at the 2-acetate position. This compound is characterized by its moderate lipophilicity (logP = 1.49) and serves as a critical intermediate in organic synthesis and pharmaceutical research . Analytical methods, such as reverse-phase HPLC with a Newcrom R1 column, are routinely employed for its separation and pharmacokinetic studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 1,4-dimethyl-1H-pyrrole-2-acetate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Applications
This compound C₁₀H₁₃NO₄ 211.22 Methyl ester, 3-carboxy 1.49 HPLC analysis, pharmacokinetics
2-Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate C₁₁H₁₅NO₄ 225.24 Ethyl ester, 3-carboxy N/A Synthetic intermediate
Zomepirac sodium salt C₁₅H₁₄ClNO₄Na 345.72 4-Chlorobenzoyl, sodium carboxylate N/A Non-steroidal anti-inflammatory drug (NSAID)
Ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate C₁₆H₁₇ClNO₄ 334.77 Ethyl ester, 4-chlorobenzoyl N/A Pharmaceutical precursor

Structural and Functional Differences

Ester Group Variations: Replacement of the methyl ester (C₁₀H₁₃NO₄) with an ethyl ester (C₁₁H₁₅NO₄) increases molecular weight by ~14 g/mol and likely enhances lipophilicity due to the longer alkyl chain. This modification is common in prodrug design to improve bioavailability .

Introduction of Aromatic Substituents :

  • The addition of a 4-chlorobenzoyl group (e.g., in Zomepirac sodium salt and its derivatives) introduces steric bulk and electron-withdrawing effects, significantly altering biological activity. For instance, Zomepirac acts as an NSAID by inhibiting cyclooxygenase (COX) enzymes .

Carboxylate vs. Ester Groups: The sodium carboxylate in Zomepirac (C₁₅H₁₄ClNO₄Na) improves water solubility compared to the parent ester, making it suitable for oral administration .

Physicochemical and Analytical Properties

  • Lipophilicity : this compound has a logP of 1.49 , indicating moderate hydrophobicity. Ethyl analogs are expected to have higher logP values due to increased alkyl chain length .
  • Analytical Methods: The methyl ester is analyzed via reverse-phase HPLC (Newcrom R1 column) using acetonitrile/water with phosphoric acid. This method is scalable for preparative isolation and pharmacokinetic studies .

Properties

CAS No.

84145-71-1

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 2-(1,4-dimethylpyrrol-2-yl)acetate

InChI

InChI=1S/C9H13NO2/c1-7-4-8(10(2)6-7)5-9(11)12-3/h4,6H,5H2,1-3H3

InChI Key

AQMWRBXTZPSEQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1)CC(=O)OC)C

Origin of Product

United States

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